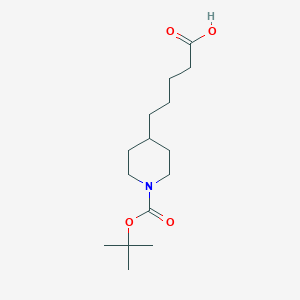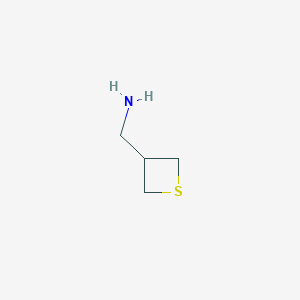
EPITAXOL C, 7-(P)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPITAXOL C, 7-(P) is a derivative of paclitaxel, a naturally occurring tricyclic diterpenoid compound found in the bark of the Pacific yew tree, Taxus brevifolia. This compound is known for its higher stability and cytotoxicity compared to paclitaxel. It has been extensively studied for its potential anticancer properties, particularly in head and neck squamous cell carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EPITAXOL C, 7-(P) involves several steps, starting from paclitaxel. The process typically includes selective oxidation and reduction reactions to modify the chemical structure of paclitaxel, resulting in the formation of EPITAXOL C, 7-(P). The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired transformation.
Industrial Production Methods: Industrial production of EPITAXOL C, 7-(P) can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-phase epitaxy (LPE), metal organic chemical vapor deposition (MOCVD), and molecular beam epitaxy (MBE) are commonly used in the production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions: EPITAXOL C, 7-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of EPITAXOL C, 7-(P) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
EPITAXOL C, 7-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and autophagy.
Industry: Utilized in the production of high-quality materials through epitaxial growth techniques.
Wirkmechanismus
EPITAXOL C, 7-(P) exerts its effects by inducing apoptosis and autophagy in cancer cells. It achieves this by inhibiting the ERK1/2 signaling pathway, leading to the activation of caspases and the regulation of proteins involved in cell death. The compound also affects mitochondrial membrane potential and chromatin condensation, further promoting cell death .
Vergleich Mit ähnlichen Verbindungen
EPITAXOL C, 7-(P) is similar to other derivatives of paclitaxel, such as 7-epi-Taxol. it is unique in its higher stability and cytotoxicity. Other similar compounds include:
Paclitaxel: The parent compound, known for its anticancer properties and ability to stabilize microtubules.
EPITAXOL C, 7-(P) stands out due to its enhanced stability and potency, making it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
156130-25-5 |
|---|---|
Molekularformel |
C46H51NO14 |
Molekulargewicht |
847.94 |
Synonyme |
EPITAXOL C, 7-(P) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
